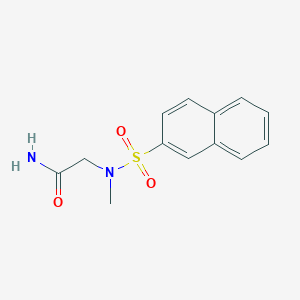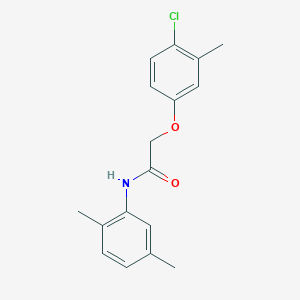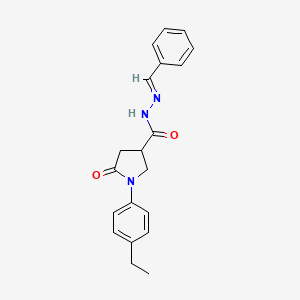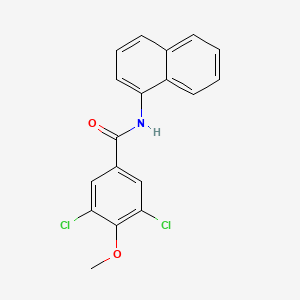![molecular formula C15H9ClN4S B5776285 2-(2-chlorophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol](/img/structure/B5776285.png)
2-(2-chlorophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol
Übersicht
Beschreibung
2-(2-chlorophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol (CTQ) is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CTQ belongs to the class of quinazoline derivatives, which are known for their diverse biological activities. The purpose of
Wirkmechanismus
The mechanism of action of 2-(2-chlorophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol is not fully understood. However, it has been proposed that 2-(2-chlorophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol exerts its biological activity by interacting with various cellular targets, including DNA, enzymes, and receptors. 2-(2-chlorophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol has been shown to induce DNA damage, which leads to cell cycle arrest and apoptosis. It has also been found to inhibit the activity of certain enzymes, such as topoisomerase and histone deacetylase, which are involved in DNA replication and gene expression. Furthermore, 2-(2-chlorophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol has been shown to interact with various receptors, such as GABA and adenosine receptors, which are involved in the regulation of neurotransmitter release and immune response.
Biochemical and Physiological Effects:
2-(2-chlorophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol has been found to exhibit various biochemical and physiological effects. It has been shown to induce the production of reactive oxygen species, which leads to oxidative stress and DNA damage. 2-(2-chlorophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol has also been found to affect the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation. Additionally, 2-(2-chlorophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol has been shown to affect the activity of various enzymes involved in the metabolism of xenobiotics and drugs.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-chlorophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It also exhibits potent biological activity at low concentrations, which makes it a promising candidate for drug development. However, 2-(2-chlorophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol has some limitations for lab experiments. It is highly reactive and can undergo rapid degradation, which makes it difficult to work with. Additionally, 2-(2-chlorophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol has not been extensively studied in vivo, which limits its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for the study of 2-(2-chlorophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol. One potential direction is to investigate the pharmacokinetics and pharmacodynamics of 2-(2-chlorophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol in vivo. This would provide valuable information about the efficacy and safety of 2-(2-chlorophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol as a potential therapeutic agent. Another potential direction is to explore the potential synergistic effects of 2-(2-chlorophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol with other drugs or compounds. This could lead to the development of novel combination therapies for various diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the biological activity of 2-(2-chlorophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol. This would provide valuable insights into its potential therapeutic applications.
Synthesemethoden
The synthesis of 2-(2-chlorophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol involves the reaction of 2-chloroaniline with 2-mercaptobenzimidazole in the presence of sodium hydroxide and copper(II) sulfate pentahydrate. The reaction proceeds through a one-pot, three-step process, which involves the formation of an intermediate 2-(2-chlorophenyl)-1H-benzo[d]imidazole-5-thiol, followed by cyclization and dehydrogenation to form 2-(2-chlorophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol. The yield of 2-(2-chlorophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol obtained through this method is around 70%.
Wissenschaftliche Forschungsanwendungen
2-(2-chlorophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol has been studied extensively for its potential therapeutic applications. It has been found to exhibit significant anticancer, antimicrobial, and anti-inflammatory activities. 2-(2-chlorophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells, by inducing apoptosis and cell cycle arrest. It has also been found to possess potent antibacterial and antifungal activities against a range of bacterial and fungal strains. Additionally, 2-(2-chlorophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN4S/c16-11-7-3-1-5-9(11)13-18-14-10-6-2-4-8-12(10)17-15(21)20(14)19-13/h1-8H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJSRFNOBICRFMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C4C=CC=CC4=NC(=S)N3N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001324510 | |
| Record name | 2-(2-chlorophenyl)-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001324510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665154 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(2-Chlorophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol | |
CAS RN |
886188-87-0 | |
| Record name | 2-(2-chlorophenyl)-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001324510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5776202.png)


![2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetohydrazide](/img/structure/B5776219.png)

![1-(3-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5776231.png)
![N-{[(2-chlorophenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5776239.png)
![2,5-bis[(diethylamino)methyl]-1,4-benzenediol](/img/structure/B5776256.png)

![2-[(5-bromo-2-methoxybenzyl)thio]acetamide](/img/structure/B5776275.png)
![N-cyclohexyl-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5776281.png)
![4-{[3-(methoxycarbonyl)-5-propyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5776290.png)

